molecular formula C17H13ClF3N5O3S B12491788 N'-(2-chloroacetyl)-2-[3-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide CAS No. 1015856-33-3

N'-(2-chloroacetyl)-2-[3-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide

Cat. No.: B12491788
CAS No.: 1015856-33-3
M. Wt: 459.8 g/mol
InChI Key: OIBDBVJARHRZPJ-UHFFFAOYSA-N
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Description

This compound features a pyrazole-thiazole hybrid scaffold with distinct substituents:

  • Pyrazole ring: Substituted at position 3 with a 4-methoxyphenyl group and at position 5 with a trifluoromethyl (-CF₃) group.
  • Thiazole ring: Linked to the pyrazole via position 2 and functionalized at position 4 with a carbohydrazide (-CONHNH₂) group.
  • Chloroacetyl moiety: Attached to the carbohydrazide nitrogen, introducing a reactive 2-chloroacetamide group.

The 4-methoxyphenyl group enhances electron-donating properties, while the -CF₃ group increases lipophilicity and metabolic stability.

Properties

CAS No.

1015856-33-3

Molecular Formula

C17H13ClF3N5O3S

Molecular Weight

459.8 g/mol

IUPAC Name

N'-(2-chloroacetyl)-2-[3-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide

InChI

InChI=1S/C17H13ClF3N5O3S/c1-29-10-4-2-9(3-5-10)11-6-13(17(19,20)21)26(25-11)16-22-12(8-30-16)15(28)24-23-14(27)7-18/h2-6,8H,7H2,1H3,(H,23,27)(H,24,28)

InChI Key

OIBDBVJARHRZPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=C2)C(F)(F)F)C3=NC(=CS3)C(=O)NNC(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chloroacetyl)-2-[3-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by reacting 4-methoxyphenylhydrazine with an appropriate β-diketone under acidic conditions.

    Introduction of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Thiazole ring formation: This can be accomplished by reacting the pyrazole derivative with a thioamide in the presence of a dehydrating agent.

    Acylation: The final step involves the acylation of the thiazole derivative with 2-chloroacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(2-chloroacetyl)-2-[3-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloroacetyl group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloroacetyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(2-chloroacetyl)-2-[3-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.

    Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Pyrazole Substituent Variations

Compound Name Pyrazole Substituents Key Differences vs. Target Compound Reference
Target Compound 3-(4-Methoxyphenyl), 5-(CF₃) Reference structure -
2-Chloro-N-[3-cyano-1-(3,4-dichlorophenyl)-1H-pyrazol-5-yl]acetamide 3-CN, 1-(3,4-Cl₂C₆H₃) Lacks thiazole; cyano instead of -CF₃
9-(4-Fluorophenyl)-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Fused pyrazole-triazolopyrimidine system Heterocycle complexity; nitro group
2-[3-(4-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole 3-(4-BrC₆H₄), 5-CF₃ Phenyl-thiazole vs. carbohydrazide

Analysis :

  • Electron-withdrawing groups (-CF₃, -CN, -NO₂) are common in analogs to improve stability and binding interactions.
  • Aryl substituents (e.g., 4-methoxyphenyl vs. 4-bromophenyl) modulate electronic and steric effects, influencing solubility and target affinity .

Thiazole Functionalization

Compound Name Thiazole Modification Key Differences vs. Target Compound Reference
Target Compound 4-Carbohydrazide, 2-chloroacetyl Reactive carbohydrazide and chloroacetyl -
Ethyl 2-(5-(4-bromophenyl)-3-(4-chlorophenyl)-4,5-dihydropyrazol-1-yl)thiazole-4-carboxylate 4-COOEt, 4,5-dihydropyrazole Ester vs. carbohydrazide; saturated pyrazole
(E)-N'-(1-(5-(4-Chlorophenyl)-4-cyano-1-phenyl-1H-pyrazol-3-yl)ethylidene)-4-methyl-2-phenylthiazole-5-carbohydrazide 5-Carbohydrazide, Schiff base linkage Ethylidene spacer; cyano substituent

Analysis :

  • Ester or amide groups (e.g., -COOEt) in analogs may reduce reactivity compared to the chloroacetyl group, which can undergo nucleophilic substitution .

Key Findings :

  • The trifluoromethyl group in the target compound confers superior metabolic stability compared to bromine or cyano analogs .

Biological Activity

N'-(2-chloroacetyl)-2-[3-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a thiazole ring fused with a pyrazole moiety and a chloroacetyl group, which are known to contribute to its biological properties. The presence of the trifluoromethyl and methoxy groups enhances its lipophilicity and potential bioactivity.

Antimicrobial Activity

Research indicates that derivatives of pyrazoles and thiazoles exhibit significant antimicrobial properties. In a study evaluating similar compounds, it was found that various thiazole derivatives demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Trifluoromethyl-pyrazoleStaphylococcus aureus32 µg/mL
Thiazole derivativeEscherichia coli64 µg/mL
Pyrazole-thiazole hybridCandida albicans16 µg/mL

These results suggest that the compound may exhibit similar antimicrobial effects, warranting further investigation into its efficacy against specific pathogens.

Anticancer Activity

The anticancer potential of compounds containing thiazole and pyrazole moieties has been well-documented. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cell lines.

Case Study: Anticancer Effects

In a study conducted by Evren et al. (2019), novel thiazole derivatives were tested against A549 human lung adenocarcinoma cells. The results indicated that specific substitutions on the thiazole ring significantly enhanced cytotoxicity:

  • Compound 19 : IC50 = 1.61 ± 1.92 µg/mL against A549 cells.
  • Compound 20 : IC50 = 1.98 ± 1.22 µg/mL against A549 cells.

These findings suggest that structural modifications can lead to increased anticancer activity, emphasizing the need for structure-activity relationship (SAR) studies for this compound.

Other Biological Activities

Beyond antimicrobial and anticancer activities, compounds similar to this compound have also shown:

  • Anti-inflammatory properties : Pyrazoles are known to inhibit cyclooxygenase enzymes.
  • Antioxidant effects : Some derivatives demonstrate free radical scavenging activity.
  • Neuroprotective effects : Certain compounds have been reported to protect neuronal cells from oxidative stress.

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